molecular formula C26H46O2 B14316978 3,4-Didecylbenzene-1,2-diol CAS No. 108935-76-8

3,4-Didecylbenzene-1,2-diol

Cat. No.: B14316978
CAS No.: 108935-76-8
M. Wt: 390.6 g/mol
InChI Key: MEJMEMPXBMKIJH-UHFFFAOYSA-N
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Description

3,4-Didecylbenzene-1,2-diol: is an organic compound belonging to the class of dihydroxybenzenes, specifically a derivative of catechol. This compound features two hydroxyl groups attached to a benzene ring at the 1 and 2 positions, with two decyl (C10H21) chains attached at the 3 and 4 positions. This structure imparts unique physical and chemical properties, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Alkylation of Catechol: : One common method involves the alkylation of catechol (benzene-1,2-diol) with decyl bromide in the presence of a strong base such as potassium carbonate. The reaction typically occurs in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

    C6H4(OH)2+2C10H21BrC6H2(OH)2(C10H21)2+2KBr\text{C6H4(OH)2} + 2 \text{C10H21Br} \rightarrow \text{C6H2(OH)2(C10H21)2} + 2 \text{KBr} C6H4(OH)2+2C10H21Br→C6H2(OH)2(C10H21)2+2KBr

  • Friedel-Crafts Alkylation: : Another method involves Friedel-Crafts alkylation, where catechol is reacted with decyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    C6H4(OH)2+2C10H21ClC6H2(OH)2(C10H21)2+2HCl\text{C6H4(OH)2} + 2 \text{C10H21Cl} \rightarrow \text{C6H2(OH)2(C10H21)2} + 2 \text{HCl} C6H4(OH)2+2C10H21Cl→C6H2(OH)2(C10H21)2+2HCl

Industrial Production Methods

Industrial production of 3,4-Didecylbenzene-1,2-diol typically follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxyl groups in 3,4-Didecylbenzene-1,2-diol can undergo oxidation to form quinones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    C6H2(OH)2(C10H21)2+[O]C6H2(O)2(C10H21)2\text{C6H2(OH)2(C10H21)2} + \text{[O]} \rightarrow \text{C6H2(O)2(C10H21)2} C6H2(OH)2(C10H21)2+[O]→C6H2(O)2(C10H21)2

  • Reduction: : The compound can be reduced to form the corresponding dihydroxy derivative using reducing agents like sodium borohydride (NaBH4).

    C6H2(O)2(C10H21)2+H2C6H2(OH)2(C10H21)2\text{C6H2(O)2(C10H21)2} + \text{H2} \rightarrow \text{C6H2(OH)2(C10H21)2} C6H2(O)2(C10H21)2+H2→C6H2(OH)2(C10H21)2

  • Substitution: : The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters. For example, reaction with alkyl halides in the presence of a base can yield ethers.

    C6H2(OH)2(C10H21)2+2R-XC6H2(OR)2(C10H21)2+2HX\text{C6H2(OH)2(C10H21)2} + 2 \text{R-X} \rightarrow \text{C6H2(OR)2(C10H21)2} + 2 \text{HX} C6H2(OH)2(C10H21)2+2R-X→C6H2(OR)2(C10H21)2+2HX

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides (R-X), bases (K2CO3, NaOH)

Major Products

    Oxidation: Quinones

    Reduction: Dihydroxy derivatives

    Substitution: Ethers, esters

Scientific Research Applications

Chemistry

3,4-Didecylbenzene-1,2-diol is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers. Its unique structure allows for the creation of materials with specific properties, such as hydrophobicity and thermal stability.

Biology

In biological research, this compound is studied for its potential antioxidant properties due to the presence of hydroxyl groups. It may also serve as a model compound for studying the behavior of similar natural products.

Medicine

Research into the medicinal applications of this compound is ongoing. Its antioxidant properties suggest potential use in preventing oxidative stress-related diseases. Additionally, its derivatives are being explored for antimicrobial and anticancer activities.

Industry

In the industrial sector, this compound is used in the formulation of specialty chemicals, including surfactants and lubricants. Its hydrophobic alkyl chains and hydrophilic hydroxyl groups make it suitable for use in emulsifiers and stabilizers.

Mechanism of Action

The mechanism by which 3,4-Didecylbenzene-1,2-diol exerts its effects is primarily through its hydroxyl groups, which can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant activity. The compound can interact with various molecular targets, including enzymes and cellular membranes, to modulate oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    Catechol (benzene-1,2-diol): The parent compound with no alkyl substitutions.

    Resorcinol (benzene-1,3-diol): A structural isomer with hydroxyl groups at the 1 and 3 positions.

    Hydroquinone (benzene-1,4-diol): Another structural isomer with hydroxyl groups at the 1 and 4 positions.

Uniqueness

3,4-Didecylbenzene-1,2-diol is unique due to the presence of long alkyl chains, which impart distinct physical properties such as increased hydrophobicity and altered solubility. These properties differentiate it from its simpler analogs like catechol, resorcinol, and hydroquinone, making it suitable for specialized applications in materials science and industrial chemistry.

Properties

CAS No.

108935-76-8

Molecular Formula

C26H46O2

Molecular Weight

390.6 g/mol

IUPAC Name

3,4-didecylbenzene-1,2-diol

InChI

InChI=1S/C26H46O2/c1-3-5-7-9-11-13-15-17-19-23-21-22-25(27)26(28)24(23)20-18-16-14-12-10-8-6-4-2/h21-22,27-28H,3-20H2,1-2H3

InChI Key

MEJMEMPXBMKIJH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=C(C(=C(C=C1)O)O)CCCCCCCCCC

Origin of Product

United States

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